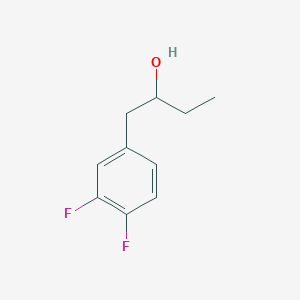
1-(3,4-Difluorophenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-2-butanol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-2-butanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor, 3,4-difluoroacetophenone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve biocatalytic approaches, where enzymes such as ketoreductases are employed to catalyze the reduction of the ketone precursor. This method offers advantages in terms of enantioselectivity and environmental sustainability .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,4-difluoroacetophenone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, the reduction of 3,4-difluoroacetophenone yields this compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. Major products formed from these reactions include the corresponding ketones, halides, and other substituted derivatives .
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-butanol finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-butanol is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of ticagrelor, the compound undergoes a series of chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include enzyme-catalyzed reductions and substitutions .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2-butanol can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-2-butanol: This compound has a similar structure but with fluorine atoms in different positions, leading to variations in chemical reactivity and applications.
1-(3,5-Difluorophenyl)-2-butanol: Another structural analog with different fluorine substitution patterns, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in certain synthetic pathways and applications .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDNMGGOHHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














